molecular formula C6H10F3NOS B1430778 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide CAS No. 929642-48-8

2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide

Cat. No. B1430778
CAS RN: 929642-48-8
M. Wt: 201.21 g/mol
InChI Key: PLTNZADFUQGXSR-LBPRGKRZSA-N
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Description

“2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide” is a chiral auxiliary used in the asymmetric preparation of trifluoroethylamines . It is a useful reagent for synthesizing chiral amines . The compound has a CAS number of 1219607-85-8 .


Synthesis Analysis

The compound can be synthesized from (S)-(-)-tert-butylsulfinamide (S)-1 and trifluoroacetaldehyde hydrate 2a . The reaction mixture is stirred at 40 °C for 6 hours under nitrogen . The crude product is then used for subsequent reactions .


Molecular Structure Analysis

The molecular formula of the compound is C6H10F3NOS . The InChI code is 1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/b10-4+ .


Chemical Reactions Analysis

The compound can be readily transformed into P,N -sulfinyl imine ligands through condensation with aldehydes and ketones . These ligands can undergo iridium-catalyzed asymmetric hydrogenation of olefins .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 201.21 . It is stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis

2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide has been utilized in asymmetric syntheses. A study demonstrated its use in the diastereoselective 1,2-addition of arylmetals to create highly diastereomerically enriched adducts, leading to the production of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).

Cycloaddition Reactions

This compound is also significant in facilitating cycloaddition reactions. A [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provided a stereoselective method for synthesizing cyclic sulfoximines, with the difluoro(phenylsulfonyl)methyl group playing a crucial role in enabling these reactions (Ye et al., 2014).

Synthesis of Trifluoromethylated Compounds

It has been used in the anodic preparation of N-(2,2,2-Trifluoroethylidene)sulfenamides for synthesizing trifluoromethylated amines, aminoketone, and aminoalkanoates, highlighting its role in the synthesis of fluorinated compounds (Fuchigami, Ichikawa, & Konno, 1992).

Other Chemical Syntheses

  • Utilized in the reaction of metallated allenes with phenylsulfinylamine, leading to the formation of N-phenyl-2-alkynylsulfinamides (Brandsma, Chernysheva, Zinchenko, & Trofimov, 2002).
  • Played a role in the synthesis of 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide, a process characterized by its cost-effectiveness and high yield (Cheng-ron, 2015).

Biochemical Research

In biochemical research, its analogues have been investigated as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

Theoretical and Mechanistic Studies

  • The acid-catalyzed hydrolysis of sulfinamide was studied through ab initio calculations, highlighting the mechanistic aspects of reactions involving sulfinamides (Kim & Lee, 1997).
  • Mechanistic insights on the stereoselective nucleophilic 1,2-addition to sulfinyl imines were investigated, with computational studies aligning with experimental observations (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).

Enhanced Oil Recovery

In the field of enhanced oil recovery, acrylamide polymers, including those derived from 2-methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, were characterized for their applications in this area (Sabhapondit, Borthakur, & Haque, 2003).

Mechanism of Action

While the exact mechanism of action is not specified in the search results, the compound’s use as a chiral auxiliary in the synthesis of trifluoroethylamines suggests that it may play a role in inducing chirality in the resulting amines .

properties

IUPAC Name

(S)-2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTNZADFUQGXSR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849449
Record name 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

156779-10-1, 929642-48-8
Record name 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(E),S(S)-N-(2,2,2-Trifluoroethylidene)-tert-butanesulfinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
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Q & A

Q1: What is the role of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide in the synthesis of 1-aryl-2,2,2-trifluoroethylamines?

A1: 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide acts as a chiral auxiliary in the synthesis of 1-aryl-2,2,2-trifluoroethylamines []. It achieves this by reacting with aryllithium reagents in a diastereoselective 1,2-addition reaction. This reaction creates a new chiral center, and the existing chirality of the 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide influences the stereochemical outcome, leading to a high diastereomeric excess of the desired product []. Subsequent acidic methanolysis then removes the auxiliary, yielding the final 1-aryl-2,2,2-trifluoroethylamine hydrochloride [].

Q2: What are the structural characteristics of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide?

A2: While the paper doesn't explicitly state the molecular formula, weight, or spectroscopic data, it describes the synthesis of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide from the condensation of commercially available N-tert-butanesulfinamide (S)-1 with trifluoroacetaldehyde hydrate []. This information allows for the deduction of its structure.

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